1alpha,25-dihydroxy-2-methylene-19-nor-20-epivitamin D3/1alpha,25-dihydroxy-2-methylene-19-nor-20-epicholecalciferol
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Overview
Description
DP001, also known as 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3, is a novel, potent 1α-hydroxylated vitamin D analog. It binds to the vitamin D receptor and suppresses parathyroid hormone synthesis and secretion. This compound has shown potential for an improved safety profile compared to existing active vitamin D analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DP001 involves several steps, starting from the precursor 1α,25-dihydroxyvitamin D3The reaction conditions typically involve the use of strong bases and catalysts to facilitate these transformations .
Industrial Production Methods: Industrial production of DP001 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: DP001 undergoes various chemical reactions, including:
Oxidation: DP001 can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the double bonds present in the molecule.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride and phosphorus tribromide
Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of DP001, which can have different biological activities .
Scientific Research Applications
DP001 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of vitamin D analogs.
Biology: Investigated for its role in regulating calcium and phosphate metabolism.
Medicine: Potential therapeutic agent for conditions like secondary hyperparathyroidism, chronic kidney disease, and osteoporosis.
Industry: Used in the development of new vitamin D-based therapies and supplements .
Mechanism of Action
DP001 exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding, DP001 activates the receptor, leading to the suppression of parathyroid hormone synthesis and secretion. This helps in maintaining proper calcium and phosphate levels in the body .
Comparison with Similar Compounds
1α,25-dihydroxyvitamin D3: The natural form of vitamin D, which also binds to the vitamin D receptor but has a shorter half-life and different safety profile.
Paricalcitol: Another vitamin D analog used to treat secondary hyperparathyroidism but with different pharmacokinetic properties.
Doxercalciferol: A synthetic vitamin D2 analog used for similar indications but with a different mechanism of action
Uniqueness of DP001: DP001 stands out due to its longer half-life, enabling sustained suppression of parathyroid hormone. It also has a rapid and extensive distribution to its target, making it potentially more effective and safer than other vitamin D analogs .
Properties
Molecular Formula |
C27H44O3 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)22-12-13-23-21(9-7-15-27(22,23)5)11-10-20-16-24(28)19(2)25(29)17-20/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b21-11+/t18-,22+,23-,24+,25+,27+/m0/s1 |
InChI Key |
UHMPCVGLSKFXHR-NAQZCRMNSA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C(=C)[C@@H](C3)O)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(=C)C(C3)O)O)C |
Origin of Product |
United States |
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